molecular formula C16H16O4 B342372 2-(Benzyloxy)-3,4-dimethoxybenzaldehyde

2-(Benzyloxy)-3,4-dimethoxybenzaldehyde

Cat. No.: B342372
M. Wt: 272.29 g/mol
InChI Key: ZUUJULIDSZNGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-3,4-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3,4-dimethoxy-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H16O4/c1-18-14-9-8-13(10-17)15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

ZUUJULIDSZNGIO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl bromide (12.9 ml, 0.108 mol) was added to a suspension of 2-hydroxy-3,4-dimethoxybenzaldehyde (19 g, 0.104 mol) and potassium carbonate (14.41 g, 0.104 mol) in acetone (200 ml) and the reaction stirred at reflux for 3 hours. On cooling, the mixture was concentrated under reduced pressure and the residue partitioned between water (150 ml) and dichloromethane (150 ml). The organic layer was filtered through silica, washing through with hexane and then ethyl acetate. Evaporation of the filtrate under reduced pressure gave a yellow gum. The crude product was purified on silica gel eluting with ethyl acetate:hexane (30:70 v/v) to give the subtitle compound (25.9 g, 88%). Rf 0.82 (ethyl acetate:hexane 1:1, v/v). MS m/z 273 (MH)+.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
14.41 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

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